molecular formula C11H13N3O B2379773 (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol CAS No. 497853-95-9

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B2379773
M. Wt: 203.245
InChI Key: LRLMBYIRRCQVAM-UHFFFAOYSA-N
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Description

“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .


Molecular Structure Analysis

The molecular structure of “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” consists of an imidazole ring attached to a phenyl ring via a methanol group .


Physical And Chemical Properties Analysis

“(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 203.24 and a molecular formula of C11H13N3O .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol derivatives are synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with various reagents. These derivatives are convertible into carbonyl compounds, showing the potential for use in organic synthesis and pharmaceutical research (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Corrosion Inhibition in Acid Medium

Imidazole-based molecules, including derivatives of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, demonstrate significant efficiency in corrosion inhibition of carbon steel in acidic environments. This application is crucial in industrial settings, offering a protective measure against corrosive damage (Costa et al., 2021).

Pharmaceutical and Medicinal Applications

Derivatives of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol have shown significance in pharmaceutical and medicinal chemistry. Their unique absorption and transmission properties make them viable in drug development, especially in producing compounds with varying industrial and medicinal applications (Ande, 2012).

Synthesis of Chiral and Achiral Imines

The compound can be used in the synthesis of new chiral and achiral imines and bisimines derived from related imidazole compounds. These products have applications in the development of complexation agents for metal ions, which can be utilized in catalysis and material science (Pařík & Chlupatý, 2014).

General Route to Substituted Imidazoles

Improved synthesis methods for di(imidazol-4-yl)methanol and tri(imidazol-4-yl)methanol derivatives have been developed. These methods enhance the yield and provide a more efficient route to produce these compounds, which are valuable in various chemical synthesis processes (Katritzky, Sławiński, Brunner, & Gorun, 1989).

Future Directions

Imidazole derivatives, such as “(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol”, have demonstrated significant biological activity, making them an important focus in medicinal chemistry . Future research may continue to explore the synthesis methods and potential applications of these compounds .

properties

IUPAC Name

(4-aminophenyl)-(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLMBYIRRCQVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol

CAS RN

497853-95-9
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
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